molecular formula C7H6INO3 B471562 6-Iodo-5-methoxypicolinic acid CAS No. 154497-83-3

6-Iodo-5-methoxypicolinic acid

Cat. No. B471562
M. Wt: 279.03g/mol
InChI Key: RAGBMWMAUGDAJG-UHFFFAOYSA-N
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Patent
US05624943

Procedure details

Under the conditions of example 1 D, 9.8 g of 2-iodo-3-methoxy-pyridine-6-carboxylic acid is reacted with 2.5 ml of iodomethane and worked up. 7.4 g of 2-iodo-3-methoxypyridine-6-carboxylic acid methyl ester of melting point 175°-178° C. is obtained.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]([C:10]([OH:12])=[O:11])[N:3]=1.I[CH3:14]>>[CH3:14][O:11][C:10]([C:4]1[N:3]=[C:2]([I:1])[C:7]([O:8][CH3:9])=[CH:6][CH:5]=1)=[O:12]

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
IC1=NC(=CC=C1OC)C(=O)O
Name
Quantity
2.5 mL
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(C(=N1)I)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.